molecular formula C13H15N3 B1207379 Quipazine CAS No. 4774-24-7

Quipazine

Cat. No. B1207379
Key on ui cas rn: 4774-24-7
M. Wt: 213.28 g/mol
InChI Key: XRXDAJYKGWNHTQ-UHFFFAOYSA-N
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Patent
US06821967B2

Procedure details

A suspension of 3.65 g (0.022 mol) of 2-chloroquinoline, 6.88 g (0.08 mol) of piperazine and 1.12 g (0.02 mol) of potassium carbonate in 150 ml of toluene is refluxed for five hours. After cooling it is extracted twice with water, the organic phase is dried over sodium sulphate and the solvent is concentrated by evaporation. The residue is combined with methanol. Then it is filtered and the filtrate is concentrated by evaporation.
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[N:12]1([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Name
Quantity
6.88 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated by evaporation
FILTRATION
Type
FILTRATION
Details
Then it is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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